molecular formula C15H17AsN2O3S B217452 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine CAS No. 102516-61-0

3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine

Cat. No.: B217452
CAS No.: 102516-61-0
M. Wt: 380.3 g/mol
InChI Key: DHFDPQDRNFBLLN-UHFFFAOYSA-N
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Description

3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine is a complex organic compound with a unique structure that includes an arsenic atom bonded to a phenyl group and a thioalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine typically involves multi-step organic reactions. One common method starts with the preparation of the phenylarsine oxide, which is then reacted with 3-amino-4-hydroxyphenyl compounds under controlled conditions to form the intermediate. This intermediate is further reacted with thioalanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine undergoes various chemical reactions, including:

    Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.

    Reduction: The compound can be reduced to form arsenic(III) derivatives.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) compounds, while reduction can produce arsenic(III) derivatives.

Scientific Research Applications

3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Hydroxyphenyl)amino)propanoic acid: Similar structure but lacks the arsenic atom.

    4-Hydroxyphenylalanine: Contains a similar phenyl group but different functional groups.

Uniqueness

The presence of the arsenic atom in 3-(((3-Amino-4-hydroxyphenyl)phenylarsino)thio)alanine makes it unique compared to other similar compounds

Properties

IUPAC Name

2-amino-3-[(3-amino-4-hydroxyphenyl)-phenylarsanyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17AsN2O3S/c17-12-8-11(6-7-14(12)19)16(10-4-2-1-3-5-10)22-9-13(18)15(20)21/h1-8,13,19H,9,17-18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFDPQDRNFBLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC(=C(C=C2)O)N)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17AsN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60907662
Record name S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102516-61-0
Record name Alanine, 3-(((3-amino-4-hydroxyphenyl)phenylarsino)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102516610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-[(3-Amino-4-hydroxyphenyl)(phenyl)arsanyl]cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60907662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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